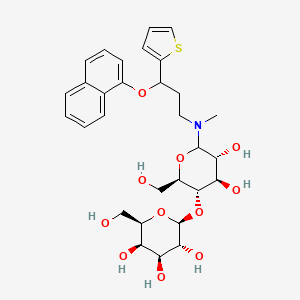

alpha,beta-Duloxetine Lactose Adduct

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H39NO11S |

|---|---|

Molecular Weight |

621.7 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C30H39NO11S/c1-31(12-11-19(22-10-5-13-43-22)39-18-9-4-7-16-6-2-3-8-17(16)18)29-26(37)25(36)28(21(15-33)40-29)42-30-27(38)24(35)23(34)20(14-32)41-30/h2-10,13,19-21,23-30,32-38H,11-12,14-15H2,1H3/t19?,20-,21-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |

InChI Key |

ODCGYCCYJCLRMD-MLKQPWSQSA-N |

Isomeric SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Alpha,beta Duloxetine Lactose Adduct Formation

Maillard Reaction Pathway Involvement

The Maillard reaction is a non-enzymatic browning reaction that is initiated by the condensation of a carbonyl group of a reducing sugar with an amino group of an amino acid, peptide, or, in this case, a drug molecule. For duloxetine (B1670986), a secondary amine, the reaction with lactose (B1674315) follows a well-established pathway leading to the formation of various degradation products, including the alpha,beta-duloxetine lactose adduct.

Following the formation of the Schiff base, a key molecular rearrangement known as the Amadori rearrangement occurs. This is an acid-catalyzed isomerization of the N-glycoside of the aldose (lactose) to a 1-amino-1-deoxy-2-ketose. The resulting Amadori product is a more stable ketoamine. In the context of duloxetine and lactose, this rearrangement leads to the formation of a stable duloxetine-fructosylamine derivative.

Duloxetine possesses a single chiral center, and lactose also has multiple stereocenters. The formation of the adduct, therefore, can result in a mixture of diastereomers. The specific stereochemistry of the resulting "alpha,beta-" adduct will be influenced by the stereochemistry of both the duloxetine enantiomer and the lactose anomer involved in the initial reaction, as well as the conditions under which the Amadori rearrangement takes place. The precise stereochemical configuration of the this compound is defined in its chemical name: (2S,3R,4R,5R,6R)-2-(((2R,3S,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. synzeal.com

Table 1: Key Stages in the Initial Maillard Reaction of Duloxetine and Lactose

| Stage | Reactants | Intermediate/Product | Description |

| N-Glycosylation | Duloxetine (secondary amine) + Lactose (reducing sugar) | Carbinolamine | Nucleophilic addition of the amine to the carbonyl group of lactose. |

| Schiff Base Formation | Carbinolamine | Schiff Base (Imine) | Dehydration of the carbinolamine to form a C=N double bond. |

| Amadori Rearrangement | Schiff Base | Amadori Product (1-amino-1-deoxy-2-ketose) | Acid-catalyzed isomerization to a more stable ketoamine structure. |

This table provides a generalized overview of the initial steps of the Maillard reaction as it applies to duloxetine and lactose.

Following the formation of the Amadori product, a series of complex and parallel reactions can occur, which are broadly categorized as the advanced stages of the Maillard reaction. These pathways can involve enolization, dehydration, cyclization, and fragmentation of the Amadori product. These subsequent reactions can lead to the formation of a variety of compounds, including the specific this compound. The exact mechanistic steps for the degradation of the initial duloxetine-lactose Amadori product to the specifically named adduct are not detailed in the currently available scientific literature.

Kinetic and Thermodynamic Parameters of Adduct Formation

To determine the rate of formation of the this compound, a series of experiments would be required. These would typically involve reacting duloxetine and lactose under controlled conditions (e.g., temperature, pH, humidity) and monitoring the concentration of the adduct over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The data obtained would then be fitted to various kinetic models (e.g., zero-order, first-order, second-order) to determine the reaction rate constant (k).

Table 2: Hypothetical Data for Reaction Rate Determination

| Time (hours) | Concentration of Adduct (µg/mL) |

| 0 | 0 |

| 24 | [Data Not Available] |

| 48 | [Data Not Available] |

| 72 | [Data Not Available] |

| 96 | [Data Not Available] |

This table is a template illustrating the type of data that would be collected in a kinetic study. No experimental data for the duloxetine-lactose adduct formation is currently available.

The activation energy (Ea) for the formation of the adduct could be determined by conducting the kinetic studies at several different temperatures and applying the Arrhenius equation. This would provide insight into the temperature sensitivity of the reaction.

Equilibrium studies would involve allowing the reaction to proceed until no further change in the concentration of reactants and products is observed. This would enable the calculation of the equilibrium constant (Keq), providing information about the extent to which the adduct formation is favored under specific conditions. At present, there is no published data on the activation energy or equilibrium constants for the formation of the this compound.

Influence of Microenvironmental and Formulation Parameters

The chemical interaction between duloxetine and lactose is highly dependent on the surrounding environment and the specific characteristics of the formulation components. Key factors that modulate the rate of adduct formation include temperature, humidity, pH, solvent systems, the purity and physical state of the excipients, and the ratio of the drug to the excipient.

Elevated temperature and humidity are critical accelerators for the Maillard reaction between duloxetine and lactose. researchgate.net Increased thermal energy provides the necessary activation energy for the initial condensation step and subsequent rearrangement reactions. The presence of moisture is also crucial, as water acts as a plasticizer, increasing molecular mobility within the solid dosage form and facilitating the interaction between the amine of duloxetine and the carbonyl group of lactose. researchgate.net

Studies on analogous systems, such as the reaction between the secondary amine drug fluoxetine (B1211875) and lactose, have demonstrated a clear correlation between increased temperature and humidity and the accelerated formation of Maillard reaction products. researchgate.netnih.gov It is understood that even moderate increases in these environmental factors during manufacturing, storage, or shipping can significantly impact the stability of formulations containing duloxetine and lactose.

Table 1: General Influence of Temperature and Humidity on Maillard Reaction Rates

| Parameter | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides activation energy for the reaction steps. |

| Humidity | Increases | Water acts as a solvent and plasticizer, increasing molecular mobility. |

The pH of the microenvironment within a pharmaceutical formulation plays a pivotal role in the Maillard reaction. The reaction rate is generally slow at acidic pH and increases as the pH becomes more alkaline. dss.go.thimreblank.ch This is because the initial step of the Maillard reaction, the nucleophilic attack of the amine on the carbonyl group, is favored when the amine is in its unprotonated, more nucleophilic state. In acidic conditions, the amine group of duloxetine will be protonated, reducing its nucleophilicity and thereby slowing down the initial condensation with lactose. nih.govnih.gov

The choice of solvent system during wet granulation processes can also influence adduct formation. The presence of water, as previously mentioned, can facilitate the reaction. Organic solvents may have a lesser impact, but their purity and potential to influence the micro-environmental pH should be considered.

Table 2: pH Influence on the Initial Stage of the Maillard Reaction

| pH Range | Amine Group State | Nucleophilicity | Reaction Rate |

| Acidic | Protonated (R-NH2+) | Low | Slow |

| Neutral to Alkaline | Unprotonated (R-NH) | High | Accelerated |

The purity and physical state of lactose are critical determinants in the formation of the duloxetine lactose adduct. Pharmaceutical-grade lactose is available in various forms, most commonly as crystalline α-lactose monohydrate and anhydrous lactose. nih.govpharmaexcipients.comsemanticscholar.org The amorphous content in lactose is particularly reactive due to its higher energy state and greater molecular mobility compared to the crystalline form. The presence of amorphous lactose, even in small amounts, can significantly accelerate the Maillard reaction.

Furthermore, the presence of impurities in lactose, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), a degradation product of lactose itself, can also contribute to discoloration and the formation of other degradation products. The physical form of lactose can also influence its hygroscopicity, with amorphous and some anhydrous forms being more hygroscopic than crystalline monohydrate, thereby attracting more water and accelerating the reaction. pharmaexcipients.comsemanticscholar.org

Table 3: Impact of Lactose Physical State on Reactivity

| Lactose Form | Characteristics | Propensity for Maillard Reaction |

| Crystalline α-Lactose Monohydrate | Ordered crystal lattice, low molecular mobility. | Lower |

| Anhydrous Lactose | Can be more hygroscopic than the monohydrate form. | Potentially higher depending on the specific form and ambient humidity. |

| Amorphous Lactose | Disordered structure, high molecular mobility. | Highest |

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive mechanistic insights. In the context of the this compound, isotopic labeling could be employed to confirm the precise mechanism of its formation. For instance, by labeling specific carbon or nitrogen atoms in either the duloxetine or lactose molecule, the exact rearrangement and fragmentation pathways of the Maillard reaction could be elucidated.

While isotopic labeling has been used to study the Maillard reaction in food chemistry and for other drug-excipient interactions, specific studies detailing the use of this technique for the mechanistic confirmation of the this compound are not currently available in published literature. Such studies would be invaluable in providing a definitive understanding of the reaction mechanism and could aid in the development of more effective strategies to prevent this degradation pathway.

Advanced Analytical Methodologies for Alpha,beta Duloxetine Lactose Adduct Characterization and Quantification

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for the definitive structural confirmation of the alpha,beta-Duloxetine Lactose (B1674315) Adduct. These techniques provide detailed information regarding the molecule's mass, connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the characterization of the alpha,beta-Duloxetine Lactose Adduct, providing an accurate mass measurement of the molecular ion. This allows for the determination of its elemental composition with high confidence. The adduct is expected to exhibit a protonated molecule [M+H]⁺ in positive ion mode ESI-HRMS.

Tandem Mass Spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, yielding a characteristic pattern that is instrumental in confirming the structure. The fragmentation of the this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the glycosidic bond and fragmentation within the duloxetine (B1670986) and lactose moieties.

Key expected fragmentation pathways include:

Neutral loss of the lactose moiety: A significant fragmentation pathway would involve the loss of the lactose residue, resulting in a fragment ion corresponding to the protonated duloxetine molecule.

Cleavage of the duloxetine structure: Fragmentation of the duloxetine portion would likely mirror that of the parent drug, with characteristic losses of the naphthyloxy and thiophene (B33073) groups.

Fragmentation of the lactose ring: The lactose moiety can undergo characteristic fragmentation, including the loss of water molecules and cross-ring cleavages.

Table 1: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 622.2325 | Protonated molecular ion of the adduct |

| [M+H - Lactose]⁺ | 298.1260 | Fragment corresponding to protonated Duloxetine following neutral loss of lactose |

| - | 154.0522 | Characteristic fragment from Duloxetine (C₉H₈O) |

| - | 44.0495 | Characteristic fragment from Duloxetine (C₂H₆N) |

| [Lactose+H - H₂O]⁺ | 325.1029 | Dehydrated lactose fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, Solid-State NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for the complete assignment of all proton and carbon signals and to confirm the covalent linkage between duloxetine and lactose.

In the ¹H NMR spectrum, characteristic signals for both the duloxetine and lactose moieties would be observed. The aromatic protons of the naphthyl and thiophene groups of duloxetine would appear in the downfield region, while the aliphatic protons of the duloxetine backbone and the sugar protons of lactose would resonate in the upfield region. The anomeric proton of the lactose unit is a key diagnostic signal.

Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks within the duloxetine and lactose spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the linkage point between the duloxetine and lactose moieties.

Solid-state NMR could be employed to study the adduct in its solid form, providing insights into its conformation and intermolecular interactions within the crystal lattice.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of this compound

| Moiety | Nucleus | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Duloxetine Aromatic | ¹H | 7.0 - 8.5 |

| Duloxetine Aromatic | ¹³C | 110 - 155 |

| Lactose Anomeric | ¹H | 4.5 - 5.5 |

| Lactose Anomeric | ¹³C | 90 - 105 |

| Lactose Ring | ¹H | 3.0 - 4.5 |

| Lactose Ring | ¹³C | 60 - 80 |

| Duloxetine Aliphatic | ¹H | 2.0 - 4.0 |

| Duloxetine Aliphatic | ¹³C | 20 - 60 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Solid-State Interactions

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the this compound and can be used to probe solid-state interactions.

The IR spectrum is expected to be a composite of the spectra of duloxetine and lactose. Key vibrational bands would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups of the lactose moiety.

C-H stretching: Bands in the 2800-3100 cm⁻¹ region corresponding to aromatic and aliphatic C-H bonds.

C=C stretching: Aromatic ring vibrations from the duloxetine moiety in the 1400-1600 cm⁻¹ range.

C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ region, characteristic of the ether and alcohol functional groups in both parts of the molecule.

C-S stretching: A weaker band associated with the thiophene ring.

UV-Visible Spectroscopy for Detection and Monitoring

UV-Visible spectroscopy is a straightforward and robust technique for the detection and quantification of the this compound, owing to the strong chromophore present in the duloxetine portion of the molecule. The lactose moiety itself does not absorb significantly in the UV-Visible range.

The UV spectrum of the adduct is expected to be very similar to that of duloxetine, with a characteristic absorption maximum (λmax) primarily due to the naphthalene (B1677914) ring system. This allows for the use of UV detection in chromatographic methods for monitoring the presence and quantity of this impurity. The λmax for duloxetine is typically observed around 290 nm, and a similar value would be expected for the adduct.

Chromatographic Separation Techniques for Purity Profiling and Quantification

Chromatographic techniques are essential for separating the this compound from duloxetine, unreacted lactose, and other related impurities. This separation is a prerequisite for accurate quantification and purity assessment of the drug substance.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

The development of a stability-indicating HPLC or UPLC method is critical for the routine analysis of the this compound. Due to the polar nature of the lactose moiety, the adduct will be significantly more polar than duloxetine. This difference in polarity is the basis for their chromatographic separation.

A reversed-phase HPLC or UPLC method would be the most common approach. Key considerations for method development include:

Column: A C18 or C8 column is a suitable starting point. For UPLC, sub-2 µm particle size columns would provide higher resolution and faster analysis times.

Mobile Phase: A gradient elution is likely necessary to achieve good separation of the polar adduct and the less polar duloxetine and other impurities. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection at the λmax of duloxetine (around 290 nm) is the most common and robust method. Mass spectrometric detection can be coupled with the liquid chromatography for peak identification and confirmation.

Table 3: Exemplary HPLC/UPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 290 nm |

| Injection Volume | 2 µL |

The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness for the intended purpose of quantifying the this compound in pharmaceutical samples.

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. In the context of the this compound, direct analysis by GC is challenging because the adduct, being a conjugate of a drug molecule and a disaccharide, is non-volatile.

However, GC can be instrumental in analyzing potential volatile degradation products that may arise from the breakdown of the adduct under stress conditions such as heat. The degradation of the lactose moiety or side chains of the duloxetine molecule could potentially yield smaller, more volatile fragments. A GC system separates these volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. The separated components are then detected, allowing for their quantification. When coupled with a mass spectrometer (GC-MS), this technique provides structural information, enabling the identification of these volatile degradants. While GC is not the primary method for analyzing the intact adduct, it serves a complementary role in building a comprehensive degradation profile of the drug product.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Adduct Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of non-volatile and complex impurities like the duloxetine lactose adduct. asiapharmaceutics.infoajpaonline.comijnrd.orgrjpn.orgactascientific.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the identification and quantification of the this compound. resolvemass.ca The process involves:

Separation: A high-performance liquid chromatography (HPLC) system first separates the adduct from duloxetine, unreacted lactose, and other process-related impurities or degradation products. researchgate.net The choice of column (e.g., C18) and mobile phase is optimized to achieve sufficient resolution. researchgate.netnih.gov

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the adduct molecules are ionized, typically by protonation to form [M+H]⁺ ions.

Mass Analysis: The ionized molecules are then analyzed by the mass spectrometer. In a tandem MS (MS/MS) setup, a specific precursor ion (the molecular ion of the adduct) is selected, fragmented, and the resulting product ions are detected. This process provides a highly specific fragmentation pattern that acts as a structural fingerprint for the adduct, allowing for unambiguous identification even at trace levels. nih.govnih.govnih.gov The molecular weight and fragmentation data are crucial for confirming the structure of the adduct. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, direct analysis of the non-volatile adduct by GC-MS is not feasible. However, it is a key technique for identifying other potential impurities and degradation products in duloxetine samples, particularly those that are volatile or can be made volatile through a chemical derivatization process. nih.gov

The power of these hyphenated techniques lies in their ability to combine the high separation capability of chromatography with the high sensitivity and specificity of mass spectrometry, making them essential for impurity profiling in pharmaceutical analysis. asiapharmaceutics.infoijnrd.orgrjpn.orgresolvemass.ca

| Technique | Separation Principle | Detection Principle | Applicability to Adduct | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Liquid chromatography based on polarity | Mass-to-charge ratio and fragmentation pattern | Direct identification and quantification of the non-volatile adduct | High sensitivity, high specificity, structural elucidation resolvemass.canih.gov |

| GC-MS | Gas chromatography based on volatility/boiling point | Mass-to-charge ratio and fragmentation pattern | Analysis of volatile degradation products or after derivatization | Excellent for volatile and semi-volatile compounds |

Solid-State Analytical Methods for Adduct Characterization in Solid Mixtures

The formation of the this compound can significantly alter the solid-state properties of the drug formulation. Solid-state analytical methods are crucial for characterizing these changes and understanding the physical state of the adduct within the solid mixture. researchgate.net

X-ray Diffraction (XRD) for Crystalline Adduct Forms

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is a primary technique for analyzing the crystalline structure of materials. Each crystalline solid has a unique XRD pattern, which serves as a fingerprint. In the context of the duloxetine lactose adduct, XRD is used to:

Identify Crystalline Forms: Duloxetine hydrochloride is known to exist in different polymorphic forms (e.g., Form A, Form B), each with a distinct XRPD pattern characterized by peaks at specific 2θ angles. google.comgoogle.com

Detect New Crystalline Entities: The formation of a new crystalline adduct would result in a new, unique diffraction pattern, different from the patterns of the individual starting materials (duloxetine HCl and lactose).

Monitor Physical Stability: XRD can detect changes in the crystalline structure of a formulation over time, such as the conversion from an amorphous form to a crystalline form or changes in polymorphism, which could be indicative of adduct formation.

The absence of characteristic peaks of crystalline duloxetine in a formulation could suggest that the drug is present in an amorphous state, which can sometimes be more reactive. nih.gov

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

|---|---|---|

| Form A | 9.6, 13.9, 18.0, 18.8, 19.2, 20.8, 27.4, 27.9 | google.com |

| Form B | 11.1, 12.1, 14.9, 16.3, 21.6, 24.2, 27.1, 30.0 | google.com |

| Form T | 12.0, 14.8, 19.8, 21.3, 21.6, 22.1, 22.4, 23.1, 24.1 | google.com |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to observe the surface morphology and texture of solid materials. nih.gov By scanning a sample with a focused beam of electrons, SEM produces detailed images of the particle shape, size, and surface characteristics. nih.govnih.gov

In the analysis of the this compound within a solid mixture, SEM can be used to:

Visualize Particle Morphology: SEM images can reveal the shape and surface features of the raw materials and the final formulation. researchgate.net Studies have shown duloxetine HCl to have a crystalline arrangement with irregular crystals of varying sizes. researchgate.net

Observe Changes upon Interaction: The formation of an adduct can alter the surface morphology. For example, SEM can show if the particles have become more agglomerated, if the surface has become rougher, or if new crystal habits have appeared. nih.govnih.gov

Assess Formulation Homogeneity: SEM is used to examine the morphology of different formulations, such as enteric-coated pellets or microspheres, to ensure smooth surfaces and proper coating, which can be crucial for stability and preventing interactions. nih.govjournalijsra.com Rough surfaces or the appearance of new features on pellets during stability studies can indicate physical or chemical changes, including impurity formation. nih.gov

Degradation and Stability Research of Alpha,beta Duloxetine Lactose Adduct

Adduct Stability under Stress Conditions (e.g., Hydrolytic, Photolytic, Thermal, Oxidative)

The stability of the alpha,beta-Duloxetine Lactose (B1674315) Adduct, an Amadori rearrangement product, is intrinsically linked to the environmental conditions it is exposed to. wikipedia.org While direct stability studies on the isolated adduct are not extensively documented, its behavior can be inferred from research on similar Amadori compounds and the known degradation patterns of the parent duloxetine (B1670986) molecule. Amadori products are generally more stable than the initial Schiff base intermediates formed during the Maillard reaction, but they are susceptible to degradation under various stress conditions. mdpi.comnih.gov

Hydrolytic Stability: The hydrolytic degradation of Amadori products is significantly influenced by pH. nih.gov In aqueous model systems, the degradation rate of N-(1-deoxy-D-fructos-1-yl)glycine, a model Amadori compound, was observed to increase with a rise in pH from 5 to 8. nih.govimreblank.ch This degradation can proceed via a reverse Amadori rearrangement, leading to the regeneration of the original amine and sugar. nih.gov Conversely, the duloxetine molecule itself is known to be highly unstable and susceptible to acid hydrolysis, where the ether linkage is cleaved, particularly at low pH values. researchgate.net While some Amadori products show good stability at pH 5, others degrade more rapidly as the pH increases. mdpi.comnih.gov

Thermal Stability: Temperature is a critical factor accelerating the degradation of the adduct. scirp.orgscirp.org Studies on glycated peptide Amadori compounds demonstrated slow degradation at 37°C but a rapid increase in degradation, browning, and the formation of advanced glycation end-products (AGEs) at 70°C. nih.gov The parent drug, duloxetine, has been found to be stable in solid form under thermal stress but shows considerable degradation when in solution at elevated temperatures. The thermal decomposition of lactose monohydrate begins at approximately 224°C. netzsch.com The Maillard reaction, which forms the adduct, is itself a heat-driven process. researchgate.net

Photolytic Stability: Specific data on the photolytic stability of the alpha,beta-Duloxetine Lactose Adduct is limited. However, the parent compound, duloxetine hydrochloride, has shown varied stability under photolytic stress. Some studies report it to be stable, while others indicate significant degradation when exposed to light, particularly in solution. This suggests that the duloxetine moiety within the adduct could be susceptible to photodegradation.

Oxidative Stability: Amadori products are known to be susceptible to autooxidation, a process that can lead to the formation of N-formyl compounds or irreversible AGEs. wikipedia.orgrsc.orgmdpi.com The oxidation of the Amadori product of fluoxetine (B1211875), a similar secondary amine drug, results in the formation of N-formylfluoxetine. nih.govrsc.org The presence of transition metal ions can also catalyze the oxidation of Amadori compounds. imreblank.ch The parent duloxetine molecule, however, has been reported to be relatively stable under oxidative stress conditions, such as exposure to hydrogen peroxide.

Interactive Table 1: Summary of Stability of Amadori Products and Duloxetine under Stress Conditions

| Stress Condition | Observation on Model Amadori Products | Observation on Parent Drug (Duloxetine HCl) |

| Hydrolytic (Acidic) | Degradation can occur; 1,2-enolization pathway favored. ijrpr.comimreblank.ch | Highly unstable; rapid degradation via ether linkage cleavage. researchgate.net |

| Hydrolytic (Basic) | Degradation rate increases with pH; 2,3-enolization pathway favored. nih.govimreblank.ch | More stable than in acidic conditions, but some degradation occurs. |

| Thermal | Degradation significantly accelerated by heat, leading to browning and AGEs. nih.gov | Stable in solid form; significant degradation in solution at 60°C. |

| Photolytic | Data not widely available. | Variably reported as stable or unstable, particularly in solution. |

| Oxidative | Susceptible to autooxidation, forming AGEs or other degradation products. rsc.orgmdpi.com | Generally reported as stable. |

Research on Degradation Pathways of the Adduct Itself

The degradation pathways of the this compound begin with its formation via the Maillard reaction. This process involves the initial condensation of the secondary amine of duloxetine with the carbonyl group of lactose to form an unstable Schiff base (or the corresponding N-substituted glycosylamine), which then undergoes an Amadori rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose structure of the adduct. wikipedia.orgsandiego.edu

Once formed, the adduct serves as a key intermediate that can undergo several complex degradation reactions: ijrpr.com

Reversion to Reactants: The adduct can undergo a reverse Amadori rearrangement, especially under hydrolytic conditions, breaking down into the original duloxetine and lactose molecules. nih.govimreblank.ch

Enolization and Dicarbonyl Formation: This is a primary degradation route where the adduct enolizes to form highly reactive dicarbonyl intermediates. Depending on the pH, different pathways are favored:

At neutral or acidic pH, 1,2-enolization is the dominant pathway. ijrpr.com

At neutral or alkaline pH, 2,3-enolization occurs. imreblank.ch

Formation of Advanced Glycation End-Products (AGEs): Through oxidation, dehydration, and further reactions, the dicarbonyl intermediates can lead to the formation of a complex, heterogeneous group of compounds known as AGEs. wikipedia.orgmdpi.com This process is often associated with the development of a brown color. nih.gov

Fission and Fragmentation: The sugar moiety of the adduct can undergo fission, breaking into smaller, highly reactive molecules like diacetyl and pyruvaldehyde. ijrpr.comresearchgate.net These fragments contribute to the complexity of the degradation profile.

Strecker Degradation: The dicarbonyl compounds formed from the adduct's degradation can react with other amino acids present in the system in a process called Strecker degradation, which produces aldehydes and pyrazines. ijrpr.comwur.nl

A potential degradation pathway, analogous to that seen with the fluoxetine-lactose adduct, involves the oxidative degradation of the Amadori product to yield N-formylduloxetine. nih.govrsc.org Furthermore, the duloxetine portion of the adduct could potentially undergo degradation characteristic of the parent drug, such as the hydrolytic cleavage of its ether bond. researchgate.net

Influence of External Factors on Adduct Stability in Model Systems

The stability of the this compound in model systems is heavily dependent on several external factors that influence the rate of both its formation and subsequent degradation. scirp.orgscirp.org

Temperature: Increased temperature is a primary driver of the Maillard reaction and subsequent degradation. nih.gov Higher temperatures provide the necessary activation energy for the reaction, leading to a faster rate of adduct formation and decomposition. scirp.org

Moisture and Water Activity: The presence of water is essential for reactant mobility and to facilitate the reaction. scirp.org The Maillard reaction rate is often maximal at intermediate water activity levels (aw 0.5-0.8). In very dry systems, the lack of molecular mobility slows the reaction, while in very dilute solutions, the concentration of reactants is too low for significant interaction.

pH of the System: The pH of the formulation's microenvironment plays a complex role. The initial condensation reaction between the amine and the sugar is generally favored under basic conditions, which deprotonates the amine group, making it a more effective nucleophile. The subsequent Amadori rearrangement, however, can be catalyzed by both acids and bases. wikipedia.org The degradation pathways of the formed adduct are also pH-dependent, with different enolization routes being favored in acidic versus alkaline conditions. ijrpr.comimreblank.ch

Presence of Buffers and Contaminants: The composition of the formulation matrix can have a catalytic effect. For instance, phosphate (B84403) buffers have been shown to significantly accelerate the degradation of model Amadori compounds compared to unbuffered aqueous solutions. nih.govimreblank.ch Impurities within excipients, such as phosphates or metal ions in lactose, can also enhance the rate of degradation. researchgate.net

Interactive Table 2: Influence of External Factors on Adduct Stability

| External Factor | Influence on Adduct Formation and Degradation |

| Temperature | A higher temperature significantly increases the reaction rate of both adduct formation and its subsequent degradation. nih.govscirp.org |

| Moisture | Essential for molecular mobility; the reaction is often fastest at intermediate water activity levels. scirp.org |

| pH | Affects reaction rates; the initial condensation is favored by basic pH, while subsequent degradation pathways are also pH-dependent. ijrpr.comwikipedia.org |

| Buffers/Ions | Can have a catalytic effect; phosphate buffers are known to accelerate the degradation of Amadori products. nih.govimreblank.ch |

| Reactant Ratio | The relative concentration of duloxetine and lactose can influence the overall rate of adduct formation. scirp.org |

Theoretical and Computational Studies of Alpha,beta Duloxetine Lactose Adduct

Quantum Chemical Calculations for Adduct Formation Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the chemical reactions at an electronic level. These methods are invaluable for elucidating the complex reaction mechanism of adduct formation, which typically proceeds via a Maillard-type reaction pathway.

The initial step involves the nucleophilic attack of the secondary amine of duloxetine (B1670986) on the carbonyl carbon of the open-ring form of lactose (B1674315), leading to the formation of a Schiff base, followed by rearrangement to a more stable keto-amine structure, known as an Amadori product. DFT calculations can map the entire potential energy surface of this reaction. researchgate.net This allows for the identification of transition states (the highest energy points along the reaction coordinate) and intermediates.

The primary outputs of these calculations are the activation energies (Ea) and reaction enthalpies (ΔH). The activation energy for each step determines its rate, with higher barriers indicating slower reaction kinetics. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction can be constructed. For instance, DFT studies on analogous Maillard reactions have identified the Amadori rearrangement as a critical rate-determining step. researchgate.net Water catalysis is another crucial aspect that can be modeled, as water molecules can facilitate proton transfer steps, thereby lowering the activation barriers. nih.gov

Illustrative Research Findings:

A hypothetical DFT study on the duloxetine-lactose reaction could yield the energetic data presented below. These values are for illustrative purposes and represent the type of data generated from such a computational investigation.

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|

| 1 | Schiff Base Formation | 25.4 | -5.2 |

| 2 | Amadori Rearrangement | 32.1 | -15.8 |

| 3 | Dehydration of Amadori Product | 45.7 | +10.3 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual study on the alpha,beta-duloxetine lactose adduct.

Molecular Dynamics Simulations for Drug-Excipient Interactions and Adduct Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic interactions between duloxetine and lactose in a simulated pharmaceutical environment, such as a solid-state formulation or an aqueous solution. mdpi.com Unlike quantum methods that focus on the reaction itself, MD simulations excel at exploring the conformational landscape, binding affinities, and environmental effects over time.

To initiate an MD simulation, a system is constructed comprising multiple molecules of duloxetine, lactose, and often water or other solvent molecules to mimic realistic conditions. The interactions between atoms are governed by a set of parameters known as a force field. The simulation then solves Newton's equations of motion for every atom, tracking their trajectories over nanoseconds or even microseconds. easychair.org

These simulations can reveal the preferred binding modes between duloxetine and lactose prior to reaction, highlighting the importance of hydrogen bonding and hydrophobic interactions. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics used to assess the stability of the drug-excipient complex and the flexibility of different parts of the molecules. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy between the two molecules, providing a quantitative measure of their interaction strength. rsc.orgrutgers.edu Once the adduct is formed, MD can also be used to study its conformational flexibility and its interactions with its environment, which can influence its stability and reactivity.

Illustrative Research Findings:

A hypothetical MD simulation study could provide the following data on the non-covalent interactions preceding adduct formation.

| Parameter | Description | Calculated Value |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The free energy change upon association of duloxetine and lactose. | -4.5 kcal/mol |

| Average RMSD of Duloxetine (Bound) | Average deviation of duloxetine's backbone atoms from the starting structure when bound to lactose. | 1.2 Å |

| Dominant Interaction Type | The primary type of non-covalent bond stabilizing the complex. | Hydrogen Bonding |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual study on the this compound.

Predictive Modeling for Adduct Formation Potential and Stability

Predictive modeling, particularly through machine learning and quantitative structure-property relationship (QSPR) models, aims to forecast the likelihood of adduct formation and the stability of the resulting compound without the need for extensive experimental or computationally intensive studies. pharmaexcipients.comnih.gov These models are built upon datasets of known drug-excipient interactions.

The process involves representing the duloxetine and lactose molecules using a set of numerical values known as molecular descriptors. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). A machine learning algorithm, such as a random forest or support vector machine, is then trained on a dataset where each entry consists of the descriptors for a drug-excipient pair and a label indicating whether they are compatible or incompatible. isfcppharmaspire.com

Once trained, the model can predict the compatibility of new pairs, such as duloxetine and lactose, by inputting their respective molecular descriptors. The output is typically a probability score indicating the likelihood of an adverse interaction, such as adduct formation. nih.gov Such models are powerful screening tools in early-stage formulation development to identify potentially problematic excipients. bohrium.com

Illustrative Research Findings:

A hypothetical predictive model for drug-excipient incompatibility might produce the following output for the duloxetine-lactose pair.

| Model Input (Selected Descriptors) | Value for Duloxetine | Value for Lactose | Model Output |

|---|---|---|---|

| Molecular Weight | 297.4 g/mol | 342.3 g/mol | Incompatibility Probability: 0.85 (High Risk) |

| Number of Hydrogen Bond Donors | 1 | 8 | |

| Topological Polar Surface Area | 37.3 Ų | 188.3 Ų |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual study on the this compound.

Structure-Reactivity Relationship (SAR) Studies for Adduct Formation

Structure-Reactivity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for understanding how the chemical structure of a drug influences its reactivity towards an excipient. researchgate.net In the context of the duloxetine-lactose adduct, SAR studies would focus on identifying the specific molecular features of duloxetine and related compounds that govern the rate and extent of the Maillard reaction.

These studies involve systematically modifying the structure of the amine-containing molecule and correlating these changes with the observed reaction rate. For example, one could computationally model a series of duloxetine analogs with different substituents on the aromatic rings or alterations to the alkyl chain. Quantum chemical calculations could then be performed on each analog to determine the activation energy for the reaction with lactose.

By analyzing the correlation between structural descriptors (such as electronic properties like Hammett constants, or steric parameters) and the calculated activation energies, a QSAR model can be developed. researchgate.net This model would take the form of a mathematical equation that relates the structural features to the reactivity. Such a model is invaluable for predicting the reactivity of new drug candidates with lactose and for designing more stable molecules by modifying the structural motifs identified as being responsible for high reactivity.

Illustrative Research Findings:

A hypothetical QSAR study on a series of duloxetine analogs could lead to the following relationship and data.

QSAR Equation Example: log(k) = 1.5 * σ - 0.8 * Es + 2.3 Where k is the reaction rate constant, σ is the Hammett constant (an electronic parameter), and Es is the Taft steric parameter.

| Duloxetine Analog | Substituent | Hammett Constant (σ) | Taft Steric Parameter (Es) | Predicted log(k) |

|---|---|---|---|---|

| Duloxetine | -H (on naphthyl ring) | 0.00 | 0.00 | 2.30 |

| Analog 1 | -NO2 (para) | +0.78 | -2.52 | 5.49 |

| Analog 2 | -OCH3 (para) | -0.27 | -0.55 | 2.34 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual study on the this compound.

Research Strategies for Mitigation and Control of Alpha,beta Duloxetine Lactose Adduct Formation

Excipient Selection and Engineering Based on Adduct Formation Propensity

The most direct strategy to prevent the formation of the duloxetine-lactose adduct is to avoid the use of lactose (B1674315) altogether or to select less reactive forms of this common excipient. nih.govresearchgate.net The Maillard reaction is contingent on the presence of a reducing sugar; therefore, substituting lactose with non-reducing sugars or other inert fillers is a primary consideration. jmchemsci.com

Alternative Fillers and Diluents: Research and formulation studies have demonstrated the viability of several alternative excipients to replace lactose in duloxetine (B1670986) formulations. Non-reducing sugars, such as sucrose , are a preferred choice as they lack the reactive aldehyde group necessary for the initial step of the Maillard reaction. wjpls.orgnih.gov Other inert diluents like microcrystalline cellulose (B213188) (MCC) , starch , and mannitol also provide compatible alternatives, preventing the specific adduct formation. researchgate.net The selection of an alternative excipient depends on various factors, including its compatibility with other ingredients, its physical properties (e.g., flowability and compressibility), and its impact on the final dosage form's performance, such as dissolution rate. researchgate.net

Impact of Lactose Grade and Impurities: When the use of lactose is deemed necessary due to its desirable manufacturing properties like excellent compressibility, the choice of a specific grade of lactose can influence the rate of adduct formation. nih.gov Different grades of lactose, such as anhydrous α-lactose, α-lactose monohydrate, and spray-dried lactose, exhibit variations in their physical properties, moisture content, and impurity profiles. nih.govresearchgate.net For instance, spray-dried lactose may contain amorphous lactose, which can be more reactive. researchgate.net Furthermore, lactose may contain reactive impurities like formaldehyde (B43269) or furfuraldehyde, which can also contribute to degradation pathways. nih.gov Therefore, selecting a high-purity grade of lactose with low moisture content and minimal reactive impurities is crucial to minimizing the propensity for adduct formation. nih.govnih.gov

| Excipient Category | Specific Excipient | Propensity for Adduct Formation with Duloxetine | Rationale |

|---|---|---|---|

| Reducing Sugar | Lactose (all grades) | High | Contains a reducing aldehyde group that readily reacts with the secondary amine of duloxetine via the Maillard reaction. nih.govresearchgate.net |

| Non-Reducing Sugar | Sucrose | Low | Lacks a free aldehyde or ketone group, making it incapable of initiating the Maillard reaction. Often used in protective separating layers. wjpls.orgnih.gov |

| Cellulose Derivative | Microcrystalline Cellulose (MCC) | Low | A chemically inert polysaccharide that does not participate in the Maillard reaction. researchgate.net |

| Starch | Starch / Pregelatinized Starch | Low | A non-reducing polysaccharide that is chemically compatible with duloxetine. researchgate.net |

| Sugar Alcohol | Mannitol | Low | A non-reducing sugar alcohol that provides good compressibility and is inert towards the Maillard reaction. |

Optimization of Model System Process Parameters (e.g., Mixing, Granulation, Drying)

Manufacturing processes, particularly those involving heat and moisture, can significantly accelerate the formation of the duloxetine-lactose adduct. Therefore, careful optimization of process parameters is a critical control strategy.

Mixing and Granulation: Wet granulation is a common process used to improve the flow and compression characteristics of powder blends. However, the addition of a granulation fluid (typically water) creates an environment conducive to the Maillard reaction. Key parameters to control during granulation include:

Granulation Method: Fluid-bed granulation is often preferred over high-shear granulation as it allows for more efficient and uniform drying, thereby reducing the exposure time to moisture. nih.govresearchgate.net High-shear granulation can generate denser granules that may trap moisture, potentially leading to higher adduct formation upon storage. nih.govnih.gov

Amount of Granulation Fluid: Minimizing the amount of water or other solvents used during granulation is essential. The goal is to use just enough liquid to achieve the desired granule properties without creating an excessively wet mass that promotes the reaction. nih.gov

Wet Massing Time: The duration for which the powder blend is mixed after the addition of the granulation fluid should be minimized to reduce the time available for the reaction to occur in the wet state. nih.govmdpi.com

Drying: The drying step is arguably the most critical process parameter to control. The rate of the Maillard reaction is highly dependent on both temperature and water activity. dfepharma.com

Drying Temperature: Lower drying temperatures are strongly recommended to reduce the kinetic rate of the adduct formation. nih.gov High temperatures provide the activation energy needed for the reaction to proceed rapidly. nih.gov A balance must be struck between achieving the target moisture content and avoiding thermal degradation.

Final Moisture Content: It is crucial to dry the granules to a low residual moisture content. High water activity can facilitate the mobility of reactants and accelerate the degradation process, even during storage. mdpi.com A target moisture content of less than 1-2% is often desired for moisture-sensitive formulations.

| Process Parameter | Condition to Minimize Adduct Formation | Rationale for Optimization |

|---|---|---|

| Granulation Method | Fluid-Bed Granulation | Allows for more efficient and uniform drying, reducing overall exposure time to heat and moisture compared to high-shear methods. nih.govresearchgate.net |

| Granulation Fluid Volume | Minimized | Reduces the amount of water available to act as a solvent and facilitate the reaction between duloxetine and lactose. nih.gov |

| Wet Massing Time | Shortened | Decreases the time during which the reactants are in an intimate, moist state where the reaction rate is highest. mdpi.com |

| Drying Temperature | Low (e.g., 40-50 °C) | Reduces the thermal energy available to overcome the activation energy barrier of the Maillard reaction. nih.gov |

| Final Moisture Content | Low (<2% w/w) | Limits reactant mobility in the solid state, thereby slowing the degradation rate during long-term storage. mdpi.com |

Development of Stabilizing Agents and Approaches (e.g., Antioxidants, pH Modifiers, Moisture Scavengers)

In addition to excipient selection and process control, the inclusion of specific stabilizing agents in the formulation can provide an extra layer of protection against adduct formation.

pH Modifiers: The Maillard reaction is known to be pH-dependent. Duloxetine itself is acid-labile, and formulations are often designed to protect it from the acidic environment of the stomach. nih.gov The use of alkaline agents or buffering systems (e.g., magnesium carbonate , sodium bicarbonate ) can create a micro-environmental pH that is not only favorable for duloxetine's stability but can also help to slow down certain steps of the Maillard reaction cascade. researchgate.net By maintaining a higher pH, the protonation state of the amine can be influenced, potentially reducing its nucleophilicity and reactivity towards the reducing sugar.

Moisture Scavengers: Given the critical role of water in facilitating the Maillard reaction, incorporating excipients that act as moisture scavengers can enhance the stability of the final product. Colloidal silicon dioxide is a commonly used glidant that also possesses a high surface area and can adsorb significant amounts of moisture from the formulation. nih.govnih.gov By preferentially binding to free moisture, it reduces the water activity within the dosage form, thereby hindering the reaction between duloxetine and lactose, especially during storage under humid conditions. researchgate.netresearchgate.net

Antioxidants: While the initial step of the Maillard reaction is a condensation reaction, subsequent stages can involve oxidative pathways. Although duloxetine itself has been studied for its potential antioxidant effects in biological systems, its degradation via the Maillard reaction is not primarily an oxidative process. researchgate.netnih.gov Therefore, the inclusion of traditional antioxidants may not be the most effective strategy to prevent the initial adduct formation. However, they could potentially play a role in preventing the formation of further colored degradation products in the later stages of the Maillard cascade. The primary focus for stabilization remains on controlling moisture and avoiding the initial condensation reaction.

A highly effective approach is the use of a physical barrier, such as a separating layer or seal coat , between the drug-containing core and the excipient layer. wjpls.org In duloxetine formulations, a layer of a non-reactive polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) , often combined with a non-reducing sugar like sucrose , is applied over the drug-loaded pellets before the application of an enteric coat. wjpls.orgnih.gov This physically prevents the interaction between duloxetine and any potentially reactive components, including lactose if it were used in an outer layer, or reactive species from enteric coatings. nih.gov

Solid-State Engineering to Minimize Adduct Formation (e.g., Polymorphism Control, Co-crystallization)

Solid-state engineering offers advanced approaches to modify the physical properties of an API to enhance its stability and prevent unwanted chemical reactions.

Polymorphism Control: Duloxetine hydrochloride is known to exist in different crystalline polymorphic forms. google.com Polymorphs of a drug can exhibit different physical properties, including solubility, stability, and reactivity in the solid state. google.com The specific arrangement of molecules in the crystal lattice of one polymorph might sterically hinder the reactive secondary amine group, making it less accessible to react with lactose compared to another polymorph or an amorphous form. While specific research directly linking duloxetine polymorphs to varying rates of lactose adduct formation is limited, controlling the crystallization process to consistently produce the most stable and least reactive polymorph is a potential strategy for minimizing solid-state reactivity. google.com

Co-crystallization: A more novel approach to preventing drug-excipient incompatibility is the formation of co-crystals. A co-crystal is a multi-component crystalline solid in which the API and a co-former (which could be another active ingredient or a benign excipient) are held together in the same crystal lattice by non-covalent bonds. google.com By forming a co-crystal of duloxetine with a suitable, non-reactive co-former, the secondary amine group of duloxetine can be involved in strong hydrogen bonding within the co-crystal structure. This engagement in the crystal lattice can effectively "protect" the amine group, making it unavailable to participate in the Maillard reaction with lactose. google.com Research has been conducted on forming co-crystals of duloxetine with other active agents to modify its physical properties, and this principle could be extended to co-formers chosen specifically to enhance chemical stability against reactive excipients. google.com

Impact of Alpha,beta Duloxetine Lactose Adduct Formation on Drug Substance Research Properties Non Clinical

Alterations in Drug Purity Profiles in Research Samples

The presence of lactose (B1674315) in research samples of duloxetine (B1670986) can lead to a notable alteration in the drug's purity profile due to the formation of the alpha,beta-Duloxetine Lactose Adduct. google.com This chemical interaction is a significant concern during formulation development and stability studies. The reaction, a form of non-enzymatic browning, occurs between the amine group of duloxetine and the carbonyl group of lactose, leading to the formation of a Schiff base which then rearranges to the more stable Amadori product, the duloxetine-lactose adduct. scirp.org

Research has demonstrated the incompatibility of duloxetine with several common pharmaceutical excipients, with lactose showing a particularly high potential for inducing degradation. A study comparing the degradation of duloxetine in binary mixtures with various excipients under stressed conditions (50°C for 14 days with 20% w/w water added) highlighted the profound impact of lactose. google.com While duloxetine alone showed minimal degradation (0.50%), its combination with lactose resulted in a significant increase in degradation products, reaching 25.61% with lactose and 14.30% with anhydrous lactose. google.com This indicates a substantial decrease in the purity of the duloxetine drug substance in the presence of this excipient.

The formation of this adduct not only reduces the concentration of the active pharmaceutical ingredient (API) but also introduces a new, significant impurity that needs to be identified, quantified, and characterized. synzeal.com The presence of such impurities can complicate the interpretation of non-clinical research data and necessitates the development of specific and sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to accurately assess the purity of duloxetine samples. nih.govresearchgate.net

| Excipient | Sum of Degradation Products (%) |

|---|---|

| None | 0.50 |

| Microcrystalline cellulose (B213188) | 1.51 |

| Sucrose | 0.81 |

| Cornstarch | 1.07 |

| Hydroxypropylmethylcellulose (HPMC) | 0.83 |

| Lactose | 25.61 |

| Lactose, anhydrous | 14.30 |

| Talc | 0.68 |

| Sodium Chloride | 0.72 |

Influence on Solid-State Characteristics of Drug Materials in Model Systems

The formation of the this compound can significantly influence the solid-state characteristics of duloxetine in model systems. The interaction between duloxetine hydrochloride and lactose has been observed in thermal analysis studies, indicating a physical incompatibility that can alter the material's properties. researchgate.net

Differential Scanning Calorimetry (DSC) is a key technique used to investigate the solid-state properties of pharmaceutical materials. For pure duloxetine hydrochloride, DSC analysis shows a sharp endothermic peak corresponding to its melting point at approximately 168.93°C. researchgate.net However, when duloxetine hydrochloride is mixed with lactose in a 1:1 weight-to-weight ratio, a noticeable shift in this melting peak occurs. researchgate.net This dislocation of the melting endotherm is indicative of a solid-state interaction between the drug and the excipient, which can be attributed to the formation of the lactose adduct. researchgate.net

This alteration in the thermal behavior suggests a change in the crystal lattice of the duloxetine, potentially leading to the formation of a new solid phase or an amorphous state. Such changes in crystallinity can have profound effects on the stability, processability, and bioavailability of the drug substance. For instance, pharmaceutical processing steps like milling and compression have been shown in analogous systems to increase the reactivity between an active pharmaceutical ingredient and lactose, likely by increasing the surface area and creating amorphous regions, which are more susceptible to chemical reactions. purdue.edu The formation of the adduct can disrupt the ordered crystalline structure of duloxetine, which may impact its physical properties such as flowability and compressibility, thereby affecting manufacturing processes.

| Sample | Melting Peak (Tpeak °C) | Observation |

|---|---|---|

| Duloxetine Hydrochloride (DLX) | 168.93 | Sharp endothermic peak corresponding to melting. |

| DLX + Lactose (1:1 w/w) | Dislocated | Shift in the melting point of DLX, indicating interaction. |

Effects on Dissolution Behavior in In Vitro Research Models

The adduct, being a larger molecule with different physicochemical properties than duloxetine, is likely to exhibit a different dissolution profile. The Maillard reaction results in the covalent bonding of duloxetine to lactose, which would be expected to decrease the dissolution rate of the active moiety, as it is no longer present in its free, more soluble form. This is a critical consideration in research settings, as altered dissolution can lead to misleading results in studies assessing drug release from formulated systems.

Future Research Directions and Emerging Methodologies for Adduct Studies

Development of Novel Analytical Probes and Detection Techniques

The accurate detection and characterization of the alpha,beta-Duloxetine Lactose (B1674315) Adduct are paramount for ensuring drug product quality. While standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are foundational, future research will focus on developing more sensitive, specific, and rapid detection methods. nih.govresearchgate.net

Emerging trends in analytical chemistry suggest a move towards hyphenated techniques that offer enhanced separation and identification capabilities. For instance, the coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, facilitating the unambiguous identification of the adduct and its isomers even at trace levels. nih.gov Advanced spectrometric methods, including tandem mass spectrometry (MS/MS), will be crucial for elucidating the fragmentation patterns of the adduct, offering definitive structural confirmation.

Furthermore, the development of novel analytical probes, such as selective fluorescent or colorimetric sensors, could offer rapid screening tools for the presence of the duloxetine-lactose adduct. These probes could be designed to interact specifically with the adduct, providing a quick visual indication of its presence, which would be invaluable for in-process control during manufacturing.

Table 1: Emerging Analytical Techniques for Adduct Detection

| Technique | Principle | Advantages for Adduct Analysis |

| UHPLC-HRMS | Combines the high separation power of UHPLC with the high mass accuracy and resolution of HRMS. | Enables sensitive and specific detection and quantification of adducts in complex matrices. |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis to determine the fragmentation pathway of an ion. | Provides detailed structural information for unambiguous adduct identification. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape in the gas phase before mass analysis. | Can resolve isomeric adducts that are difficult to separate by chromatography alone. |

| Novel Spectroscopic Probes | Utilize molecules that exhibit a change in optical properties upon binding to the target adduct. | Offer potential for rapid, high-throughput screening and in-process monitoring. |

Advanced Mechanistic Insights into Complex Adduct Pathways

Understanding the precise chemical pathways leading to the formation of the alpha,beta-Duloxetine Lactose Adduct is essential for developing effective mitigation strategies. The reaction between duloxetine (B1670986), a secondary amine, and lactose, a reducing sugar, is likely a Maillard-type reaction. nih.govrsc.org This complex series of reactions involves the initial formation of a Schiff base, followed by Amadori rearrangement to form a stable ketoamine adduct. rsc.org

Future research will delve deeper into the kinetics and thermodynamics of this reaction under various pharmaceutical processing and storage conditions. Computational modeling and simulation techniques, such as Density Functional Theory (DFT), can be employed to map the reaction energy profile, identify key reactive intermediates, and predict the most favorable reaction pathways. researchgate.net These in silico studies, when combined with experimental data, will provide a comprehensive understanding of the factors that promote adduct formation, including temperature, pH, moisture content, and the presence of catalysts.

Isotopic labeling studies, where specific atoms in duloxetine or lactose are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), will be instrumental in tracing the transformation of reactants into the final adduct. By analyzing the mass shifts in the resulting products, researchers can definitively confirm the reaction mechanism and identify the specific atoms involved in bond formation.

Application of Artificial Intelligence and Machine Learning in Adduct Prediction and Mitigation Strategies

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the prediction and mitigation of drug-excipient interactions. researchgate.netmdpi.com By training algorithms on large datasets of known drug-excipient incompatibilities, ML models can learn to predict the likelihood of adduct formation between a new API and a range of excipients.

For the this compound, AI models can be developed to predict the rate of adduct formation under different formulation and storage conditions. These models can incorporate a wide range of input parameters, including the physicochemical properties of duloxetine and lactose, formulation composition, and environmental factors. This predictive capability will enable formulators to proactively select excipients and processing conditions that minimize the risk of adduct formation.

Furthermore, AI can be utilized in the design of novel, less reactive excipients or in the development of protective coating strategies to prevent the interaction between duloxetine and lactose. Generative AI models could even propose structural modifications to the duloxetine molecule that would reduce its reactivity without compromising its therapeutic efficacy, although this would necessitate a complete drug redesign and approval process.

Table 2: Applications of AI and Machine Learning in Adduct Studies

| Application Area | AI/ML Approach | Potential Impact |

| Predictive Modeling | Supervised learning algorithms (e.g., random forest, support vector machines) trained on experimental data. | Early identification of potential drug-excipient incompatibilities, reducing late-stage formulation failures. |

| Mechanistic Elucidation | Unsupervised learning and network analysis to identify patterns in reaction data. | Deeper understanding of complex reaction networks and identification of key influencing factors. |

| Mitigation Strategy Design | Generative models and optimization algorithms. | Design of more stable formulations, novel excipients, and optimized manufacturing processes. |

Collaborative and Cross-Disciplinary Research in Drug-Excipient Adduct Chemistry

Addressing the challenges posed by drug-excipient adducts like the this compound requires a concerted effort from researchers across various disciplines. Future progress will be significantly enhanced through robust collaborations between academia, the pharmaceutical industry, and regulatory agencies.

Academic researchers can contribute by focusing on fundamental mechanistic studies and developing innovative analytical techniques. Their expertise in physical organic chemistry, analytical chemistry, and computational modeling is crucial for building a foundational understanding of adduct formation.

The pharmaceutical industry brings invaluable expertise in formulation development, manufacturing processes, and regulatory compliance. iosrphr.org Industry-academia partnerships can facilitate the translation of fundamental research into practical solutions for developing more stable drug products. drugbank.com These collaborations can also provide academic researchers with access to real-world case studies and industry-standard analytical instrumentation.

Regulatory agencies play a vital role in setting standards for impurity levels and providing guidance on the characterization and control of adducts. Open dialogue and collaboration between industry, academia, and regulatory bodies will ensure that scientific advancements are translated into policies that protect public health.

Q & A

Q. How can multi-omics approaches be integrated to study this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq of liver enzymes), metabolomics (LC-MS profiling of serum metabolites), and proteomics (SILAC-based quantification). Use pathway enrichment tools (e.g., KEGG, Reactome) to identify adduct-specific pathways. Validate findings with orthogonal assays (e.g., ELISA for protein quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.